molecular formula C12H12F3NO B2550135 (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one CAS No. 478040-68-5

(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one

Cat. No.: B2550135
CAS No.: 478040-68-5
M. Wt: 243.229
InChI Key: BJWWSCMTCOWXGU-VQHVLOKHSA-N
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Description

(3E)-1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is a fluorinated enaminone characterized by a trifluoromethyl group, a conjugated enone system, and a 2-phenylethylamino substituent. The (3E) configuration denotes the trans arrangement of substituents around the double bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

(E)-1,1,1-trifluoro-4-(2-phenylethylamino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)11(17)7-9-16-8-6-10-4-2-1-3-5-10/h1-5,7,9,16H,6,8H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWWSCMTCOWXGU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one typically involves the reaction of a trifluoromethyl ketone with a phenylethylamine under specific conditions. One common method includes:

    Starting Materials: Trifluoroacetone and phenylethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The trifluoroacetone is added to a solution of phenylethylamine and the base in the solvent. The mixture is stirred at a controlled temperature, typically around 0-25°C, until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of advanced materials with specific properties such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethylamine moiety can engage in hydrogen bonding and π-π interactions with biological receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Compounds with modified amino substituents demonstrate how electronic and steric effects alter physicochemical behavior:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
(3E)-1,1,1-Trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one 2-Fluorophenylamino C₁₁H₈F₄NO 265.18 High commercial relevance (priced at €833–€1,539/g); used in organic synthesis
(3E)-1,1,1-Trifluoro-4-{[3-(trifluoromethyl)phenyl]amino}but-3-en-2-one 3-(Trifluoromethyl)phenylamino C₁₁H₇F₆NO 283.17 Enhanced electron-withdrawing effects; ChemSpider ID 1662514
(3E)-1,1,1-Trifluoro-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-3-en-2-one Tetrahydroisoquinolin-2-yl C₁₃H₁₂F₃NO 255.24 Potential bioactivity due to fused bicyclic structure; storage stability unspecified

Key Observations :

  • Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl substituent () increases molecular weight and polarity, likely enhancing reactivity in electrophilic reactions.
  • Aromatic vs.

Heterocyclic and Aryl Substituents

Variations in the enone system’s aryl or heterocyclic moieties influence optical and catalytic properties:

Compound Name Substituent Molecular Weight Synthesis Yield Notable Features Evidence ID
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl 190.12 N/A Lower molecular weight; distinct NMR shifts (δ -77.4 ppm for ¹⁹F)
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one p-Tolyl 228.18 High yield Used in photocatalytic perfluoroacylation; characterized by ¹³C NMR
(3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one Naphthalen-2-yl 296.23 N/A Exhibits nonlinear optical (NLO) activity; hyperpolarizability (β₀) calculated for optoelectronics

Key Observations :

  • Heterocyclic Groups : Furan substituents () reduce steric hindrance, favoring planar molecular conformations critical for conjugation.

Biological Activity

(3E)-1,1,1-Trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one is a novel compound characterized by a trifluoromethyl group and an amino group attached to a butenone backbone. This unique structure imparts distinct biological activities that are currently under investigation for their potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C12H12F3N. Its structural features include:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Amino group : Provides sites for interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group facilitates cellular penetration, allowing the compound to modulate the activity of various biomolecules within the cell.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown enhanced activity against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Anti-inflammatory Properties

Compounds containing amino and trifluoromethyl groups have been linked to anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This suggests that this compound could play a role in managing inflammatory conditions.

Antioxidant Activity

Preliminary findings suggest that similar compounds exhibit antioxidant properties by scavenging free radicals and enhancing cellular defense mechanisms through pathways like Nrf2 activation. This indicates a potential for this compound to contribute to oxidative stress reduction.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with related compounds is essential:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Activity
(3E)-TrifluoroacetoneStructureModerateLowHigh
(E)-4-Ethoxy Trifluorobutene-HighModerateModerate
(3E)-Trifluoro-N-(phenylethyl)amine-LowHighLow

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures demonstrated significant inhibition zones, suggesting that this compound could exhibit comparable effects.

Study 2: Anti-inflammatory Mechanisms

In vitro studies on related amino-substituted compounds showed inhibition of COX enzymes at low concentrations. This points towards a potential role for this compound in reducing inflammation through similar pathways.

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